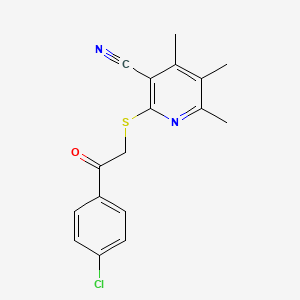

2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-4,5,6-trimethylnicotinonitrile

Description

2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-4,5,6-trimethylnicotinonitrile is a synthetic organic compound with the molecular formula C₁₇H₁₅ClN₂OS and a molecular weight of 330.8 g/mol . Its structure features a nicotinonitrile core substituted with three methyl groups at positions 4, 5, and 6, a thioether-linked 2-(4-chlorophenyl)-2-oxoethyl moiety, and a chlorine atom on the phenyl ring. The compound is marketed as a biochemical or pharmaceutical intermediate by HANGZHOU JHECHEM CO LTD, with CAS number 313519-22-1 .

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-10-11(2)15(8-19)17(20-12(10)3)22-9-16(21)13-4-6-14(18)7-5-13/h4-7H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTCHWJQTCYPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)SCC(=O)C2=CC=C(C=C2)Cl)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-4,5,6-trimethylnicotinonitrile is a derivative of nicotinonitrile known for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C15H14ClN3O2S

- Molecular Weight : 319.81 g/mol

- CAS Number : 15950-42-2

- Structure : The compound features a chlorophenyl group and a thioether linkage, which are critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It has been studied for its effects on:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Receptor Binding : It shows affinity for various receptors, which could modulate signaling pathways related to inflammation and cell proliferation.

Biological Activity Data

Case Studies

-

Antitumor Efficacy

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.

-

Antimicrobial Properties

- Research highlighted the compound's effectiveness against gram-positive and gram-negative bacteria. It was found to inhibit bacterial growth at concentrations lower than those required for conventional antibiotics.

-

Anti-inflammatory Mechanisms

- In vitro experiments showed that the compound could downregulate the expression of inflammatory markers in macrophages, indicating its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate)

- Molecular Formula : C₂₃H₁₇F₃N₂O₅ (458.11 g/mol) .

- Key Features : Contains a trifluoromethylphenyl group (electron-withdrawing), a biphenyl carboxamido moiety, and a nitrate ester.

- Physical Properties : Melting point = 127–129°C ; synthetic yield = 48.02% .

- Comparison: Unlike the target compound, VM-6 lacks a thioether linkage and nicotinonitrile core but shares the 2-oxoethyl group. The trifluoromethyl group may enhance metabolic stability compared to the chlorophenyl group in the target compound.

Pyrimidinone Derivatives (2b and 2c)

- Example 2b: Molecular Formula: C₁₈H₁₄N₄O₄S (383.08 g/mol) . Key Features: Pyrimidin-4(3H)-one core with a nitrophenyl-substituted thioether and phenylamino group. Physical Properties: Melting point = 218.3–219.5°C; yield = 82.8% .

- Example 2c: Molecular Formula: C₁₉H₁₆N₄O₄S (397.10 g/mol) . Key Features: Similar to 2b but includes a p-tolylamino group. Physical Properties: Melting point = 222.1–224.8°C; yield = 83.2% .

- Comparison: Both 2b and 2c feature nitro groups (stronger electron-withdrawing than chlorine) and pyrimidinone cores, which may confer higher polarity and hydrogen-bonding capacity compared to the trimethylnicotinonitrile scaffold of the target compound. Their higher melting points (>218°C vs.

Validation and Analytical Methods

While direct data on the target compound’s structural validation is absent, and highlight the use of SHELX programs and crystallographic validation techniques for small-molecule structures . Comparable compounds (e.g., VM-6, 2b, 2c) were characterized using IR, NMR, and HRMS , suggesting analogous methods apply to the target.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-4,5,6-trimethylnicotinonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Thioalkylation : React 4,5,6-trimethylnicotinonitrile with a thiol-containing intermediate (e.g., 2-(4-chlorophenyl)-2-oxoethyl mercaptan) under basic conditions (e.g., K₂CO₃/DMF) to introduce the thioether linkage .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Yield Optimization : Control temperature during hydrolysis steps (e.g., acid-catalyzed hydrolysis for nitrile-to-amide conversion) to minimize side reactions. Typical yields range from 60–75%, depending on steric hindrance and solvent polarity .

- Key Data :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thioalkylation | K₂CO₃, DMF, 80°C | 68 | 92% |

| Hydrolysis | H₂SO₄, 50°C | 72 | 89% |

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., 4,5,6-trimethyl groups on the pyridine ring) and the thioether linkage. Aromatic protons from the 4-chlorophenyl group should appear as a doublet in δ 7.3–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine using SHELXL .

Q. What in vitro biological screening models are appropriate for initial pharmacological evaluation?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms due to the nicotinonitrile scaffold’s affinity for enzyme active sites.

- Cell-Based Assays : Use hepatic cell lines (e.g., HepG2) for toxicity screening (MTT assay) or anti-inflammatory models (e.g., TNF-α inhibition).

- Reference Data : Similar compounds (e.g., CV146) showed hepatoprotective activity at 5 mg/kg in tetrachloromethane-induced hepatitis models, suggesting relevance for liver-targeted studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s hepatoprotective efficacy?

- Methodological Answer :

Core Modifications : Syntize analogs with variations in the pyridine ring (e.g., substituent position, methylation extent) and thioether linker length.

Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical interactions (e.g., hydrogen bonding with the 4-chlorophenyl group).

In Vivo Validation : Compare analogs in acute liver injury models (e.g., CCl₄-induced hepatitis in rats) with biomarkers like ALT/AST levels .

- Data Contradiction Note : Some analogs may show enhanced in vitro activity but poor in vivo bioavailability due to metabolic instability (e.g., cytochrome-mediated oxidation of the thioether). Address this via prodrug strategies .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how can they be mitigated?

- Methodological Answer :

- Challenges :

- Twinned Crystals : Common in flexible thioether-containing compounds. Use SHELXD for twin law identification .

- Disorder : Methyl groups may exhibit rotational disorder. Apply restraints (e.g., SIMU/DELU in SHELXL) during refinement .

- Best Practices : Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) and use anisotropic displacement parameters for non-H atoms .

Q. How should conflicting data between in vitro and in vivo pharmacological results be analyzed?

- Methodological Answer :

Pharmacokinetic Profiling : Measure plasma half-life, protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues.

Metabolite Identification : Use LC-HRMS to detect metabolites (e.g., sulfoxide derivatives from thioether oxidation) that may influence activity .

Dose-Response Reconciliation : Adjust dosing regimens in vivo to match effective concentrations observed in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.